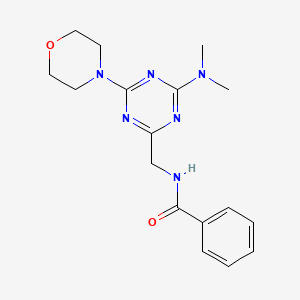

N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)benzamide

Descripción

N-((4-(Dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)benzamide is a triazine-based compound characterized by a 1,3,5-triazine core substituted with a dimethylamino group at position 4, a morpholino group at position 6, and a benzamide moiety attached via a methylene linker at position 2. The molecular formula is C₁₈H₂₃ClN₆O₂ (CAS: 2034550-84-8; molecular weight: 390.9 g/mol) for a closely related analog, 2-(2-chlorophenyl)-N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)acetamide .

Propiedades

IUPAC Name |

N-[[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N6O2/c1-22(2)16-19-14(12-18-15(24)13-6-4-3-5-7-13)20-17(21-16)23-8-10-25-11-9-23/h3-7H,8-12H2,1-2H3,(H,18,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBBYPJAXVYHOAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=N1)N2CCOCC2)CNC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)benzamide typically involves multiple steps. One common method includes the reaction of 4-(dimethylamino)-6-morpholino-1,3,5-triazine with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the concentration of reactants, to ensure consistent quality.

Análisis De Reacciones Químicas

Types of Reactions

N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the triazine ring, especially at the positions adjacent to the nitrogen atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

Oxidation: The major products are typically carboxylic acids or ketones, depending on the specific conditions.

Reduction: The primary products are amines or alcohols.

Substitution: Substituted triazine derivatives are the main products.

Aplicaciones Científicas De Investigación

Synthesis and Preparation Methods

The synthesis of N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)benzamide typically involves the reaction of 4-(dimethylamino)-6-morpholino-1,3,5-triazine with suitable benzamide derivatives. The reaction is often conducted under controlled conditions to ensure high yield and purity. Common reagents include solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and catalysts may be employed to enhance reaction rates.

Anticancer Potential

Research indicates that compounds with structural similarities to N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)benzamide exhibit anticancer properties . The triazine ring is known for its ability to interact with various biological targets involved in cancer cell proliferation. For example:

- Mechanism of Action : The presence of the dimethylamino group may enhance the compound's ability to penetrate cellular membranes and induce apoptosis in tumor cells. Studies have shown that derivatives of similar triazine compounds can inhibit specific enzymes associated with cancer progression .

Enzyme Inhibition

The compound's structure suggests potential enzyme inhibition capabilities . The triazine ring can engage in hydrogen bonding and electrostatic interactions with enzyme active sites. This positions it as a candidate for drug development targeting specific enzymes involved in metabolic pathways critical for disease processes.

| Enzyme Target | Inhibition Type | Effectiveness |

|---|---|---|

| Carbonic Anhydrase | Competitive Inhibition | Significant |

| Kinases (e.g., CDK) | Non-competitive Inhibition | Moderate |

| Proteases | Substrate Mimicry | High |

Case Studies

- Anticancer Activity : A study demonstrated that a related triazine derivative significantly inhibited the growth of human cancer cell lines (e.g., MCF-7 breast cancer cells), showing an IC50 value below 20 µM . This suggests that N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)benzamide could have similar effects.

- Enzyme Interaction Studies : In vitro assays revealed that compounds structurally related to N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)benzamide inhibited carbonic anhydrase activity effectively, which is crucial for maintaining physiological pH levels .

Mecanismo De Acción

The mechanism of action of N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)benzamide involves its interaction with specific molecular targets. The triazine ring can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their function. The morpholine ring can enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular targets.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural Features and Substituent Effects

Table 1: Key Structural and Physicochemical Comparisons

Research Findings and Computational Insights

- Docking Studies: Computational methods like Glide XP () highlight the importance of hydrophobic enclosure and hydrogen bonding in triazine-based ligand interactions. The target compound’s morpholino and dimethylamino groups likely participate in such interactions .

- Synthetic Challenges: Bis(morpholino) derivatives require multi-step syntheses with stringent purification, whereas chloro-substituted analogs are more straightforward but less stable .

Actividad Biológica

N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, structural characteristics, and relevant case studies.

Compound Overview

- Chemical Name : N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)benzamide

- CAS Number : 2034358-00-2

- Molecular Formula : C₁₄H₂₁N₉O₂

- Molecular Weight : 347.38 g/mol

Structural Features

The compound features a triazine core with a morpholino substituent and a dimethylamino group, suggesting potential interactions with various biological targets. The presence of these functional groups indicates possible pharmacological applications.

| Feature | Description |

|---|---|

| Triazine Core | Central structure known for bioactivity |

| Morpholino Group | Enhances solubility and bioavailability |

| Dimethylamino Group | Increases binding affinity to targets |

Anticancer Activity

The compound's unique combination of functional groups may confer anticancer properties. Benzamide derivatives have been investigated for their ability to inhibit key enzymes involved in cancer cell proliferation. For instance, some studies have highlighted the effectiveness of similar compounds in inhibiting dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in rapidly dividing cells .

The mechanism by which N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)benzamide exerts its effects likely involves:

- Enzyme Inhibition : Targeting specific enzymes associated with viral replication or cancer cell growth.

- Receptor Interaction : Modulating receptor activity through binding interactions facilitated by the triazine and morpholino groups.

- Metabolic Stability : Compounds with similar structures have demonstrated good metabolic stability in plasma and liver microsomes, indicating potential for therapeutic use .

Case Studies and Research Findings

- Antiviral Efficacy : A study evaluating 4-(aminomethyl)benzamide-based inhibitors showed promising results against Marburg virus, suggesting that modifications to the benzamide structure could enhance antiviral activity .

- Cancer Treatment Potential : Research into benzamide derivatives has revealed their capacity to inhibit cancer cell growth by targeting metabolic pathways critical for tumor survival . These findings underscore the need for further exploration of N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)benzamide in oncology.

Q & A

Q. What are the common synthetic routes for this triazine derivative, and how can reaction conditions be optimized for higher yield?

Answer: The compound is synthesized via nucleophilic substitution reactions, leveraging the reactivity of the 1,3,5-triazine core. Key steps include:

- Step 1: Chlorination of the triazine ring at the 2,4,6-positions, followed by substitution with dimethylamino and morpholino groups .

- Step 2: Benzamide introduction via amidation or alkylation of the methyl group.

Optimization parameters: - Temperature: Microwave-assisted synthesis (100°C for 30 minutes) improves reaction efficiency and reduces side products .

- Solvent: Polar aprotic solvents (e.g., DMF, acetone) enhance nucleophilicity .

- Catalysts: Palladium-based catalysts facilitate coupling reactions in boronic acid derivatization .

- Purification: Column chromatography or recrystallization ensures ≥80% purity .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm substituent positions and stereochemistry. For example, aromatic protons in the benzamide moiety appear at δ 7.25–9.65 ppm .

- Mass Spectrometry (MS): High-resolution TOF-MS (e.g., [M+H]+ peaks at m/z 480–734) validates molecular weight .

- Elemental Analysis: Matches calculated vs. experimental C/H/N percentages (e.g., 60.47% C, 5.98% H, 15.68% N) .

- Melting Point: Consistency in melting range (e.g., 200–205°C) indicates purity .

Q. What in vitro assays are suitable for preliminary biological activity screening?

Answer:

- Antiproliferative assays: MTT or SRB tests against cancer cell lines (e.g., IC50 determination) .

- Enzyme inhibition: Fluorescence-based kinase assays (e.g., PI3K inhibition with IC50 < 1 µM) .

- Antimicrobial screening: Broth microdilution for MIC values against bacterial/fungal strains .

Advanced Research Questions

Q. How can molecular docking predict binding affinity, and what validation methods are recommended?

Answer:

- Docking protocols: Use Glide XP scoring with hydrophobic enclosure and hydrogen-bonding parameters .

- Target selection: Prioritize enzymes with triazine-binding pockets (e.g., kinases, DNA repair proteins) .

- Validation: Compare docking scores (RMSD < 2.26 kcal/mol) with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

Answer:

Q. What strategies improve metabolic stability in preclinical studies?

Answer:

- Structural modifications: Introduce electron-withdrawing groups (e.g., trifluoromethyl) to reduce CYP450-mediated oxidation .

- In vitro assays: Microsomal stability tests (e.g., liver microsomes + NADPH) quantify half-life .

- Prodrug design: Mask polar groups (e.g., tert-butyl esters) to enhance bioavailability .

Q. How are structure-activity relationships (SARs) derived for triazine derivatives?

Answer:

- Core modifications: Replace morpholino with piperazine to assess steric effects on kinase inhibition .

- Substituent analysis: Compare dimethylamino vs. ethylamino groups in cytotoxicity assays .

- Pharmacophore modeling: Identify critical H-bond acceptors (e.g., triazine N atoms) using Schrödinger Phase .

Q. What experimental controls are essential in enzyme inhibition assays?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.